1-(Pyridin-4-yl)propan-1-ol
Overview
Description
1-(Pyridin-4-yl)propan-1-ol is an organic compound that features a pyridine ring substituted at the fourth position with a propanol group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine with propanal in the presence of a reducing agent. Another method includes the use of alkoxyallenes, nitriles, and carboxylic acids in a three-component reaction to yield pyridin-4-ol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(Pyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism by which 1-(Pyridin-4-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)propan-1-ol
- 3-(Pyridin-3-yl)propan-1-ol
- 4-(Pyridin-4-yl)butan-1-ol
Uniqueness: 1-(Pyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .
Biological Activity
1-(Pyridin-4-yl)propan-1-ol, with the molecular formula C₈H₉NO and a molecular weight of approximately 135.17 g/mol, is a compound characterized by a pyridine ring attached to a propanol structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities attributed to its structural features, particularly the hydroxyl group and the nitrogen-containing heterocycle.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Interaction with Biological Targets
Studies have explored the interactions of this compound with specific biological targets, including enzymes and receptors. These interactions can influence critical biochemical pathways, which may lead to therapeutic effects in various diseases .
Case Studies
A notable study investigated the efficacy of this compound in modulating immune responses. The compound was tested for its ability to enhance antibody production against specific antigens in animal models, demonstrating potential as an immunomodulator .
Comparative Analysis of Related Compounds
The biological activities of this compound can be contrasted with other pyridine derivatives. The following table summarizes key compounds and their unique biological properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-1-(piperidin-4-yl)propan-2-ol | Contains a piperidine ring | Antimicrobial and anti-inflammatory effects |
3-(Pyridin-2-yl)propan-1-ol | Hydroxyl group at position 3 | Antioxidant properties |
3-(Pyridin-4-yloxy)-propanal | Ether functional group | Different reactivity profile |
2-Methyl-1-(pyridin-4-yl)propan-2-ol | Hydroxyl group at position 2 | Enhanced binding affinity to receptors |
The mechanisms through which this compound exerts its biological effects are multifaceted. The presence of the hydroxyl group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity. Furthermore, the pyridine ring's electron-withdrawing nature can influence the compound's reactivity and interaction with various biomolecules .
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Nucleophilic Substitution : Utilizing pyridine derivatives in reactions with alkyl halides.
- Reduction Reactions : Employing reducing agents like lithium aluminum hydride to convert corresponding ketones or aldehydes into alcohols.
These methods allow for the production of high yields and selectivity, making it suitable for industrial applications .
Potential Applications
The unique properties of this compound suggest a range of applications, including:
- Pharmaceutical Development : As a lead compound in drug discovery targeting infectious diseases.
- Agricultural Chemistry : Potential use as an antimicrobial agent in crop protection.
- Chemical Intermediates : In organic synthesis for producing more complex molecules.
Properties
IUPAC Name |
1-pyridin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6,8,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMCKIAZUYILRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562950 | |
Record name | 1-(Pyridin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23389-76-6 | |
Record name | α-Ethyl-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23389-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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